2-(Benzoylamino)propane-1,3-diyl dibenzoate
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Overview
Description
2-(Benzoylamino)propane-1,3-diyl dibenzoate: is an organic compound with the molecular formula C17H16O4. . This compound is characterized by the presence of benzoyl groups attached to a propane backbone, making it a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzoylamino)propane-1,3-diyl dibenzoate typically involves the esterification of 1,2-propanediol with benzoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzoylamino)propane-1,3-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Propane-1,2-diol derivatives.
Substitution: Various benzoyl-substituted compounds.
Scientific Research Applications
Chemistry: 2-(Benzoylamino)propane-1,3-diyl dibenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various benzoate esters and other organic compounds .
Biology and Medicine: In biological research, this compound is used to study esterification reactions and their role in metabolic pathways. It is also investigated for its potential pharmacological properties .
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of plastic materials .
Mechanism of Action
The mechanism of action of 2-(Benzoylamino)propane-1,3-diyl dibenzoate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release benzoic acid and 1,2-propanediol. These products can further participate in metabolic pathways and exert biological effects .
Comparison with Similar Compounds
- 1,2-Propanediol dibenzoate
- Propylene glycol dibenzoate
- Glyceryl tribenzoate
Comparison: 2-(Benzoylamino)propane-1,3-diyl dibenzoate is unique due to the presence of benzoylamino groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
71811-34-2 |
---|---|
Molecular Formula |
C24H21NO5 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(2-benzamido-3-benzoyloxypropyl) benzoate |
InChI |
InChI=1S/C24H21NO5/c26-22(18-10-4-1-5-11-18)25-21(16-29-23(27)19-12-6-2-7-13-19)17-30-24(28)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,25,26) |
InChI Key |
XCOPAQRFOWAUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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